molecular formula C11H8N2 B3056687 1-Amino-6-cyanonaphthalene CAS No. 73399-92-5

1-Amino-6-cyanonaphthalene

Cat. No.: B3056687
CAS No.: 73399-92-5
M. Wt: 168.19 g/mol
InChI Key: XNCQQTJNDIPSKS-UHFFFAOYSA-N
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Description

1-Amino-6-cyanonaphthalene is an organic compound with the molecular formula C11H8N2. It is a derivative of naphthalene, characterized by the presence of an amino group at the first position and a cyano group at the sixth position on the naphthalene ring. This compound is known for its applications in various fields, including organic synthesis, material science, and as a building block for more complex chemical entities .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-6-cyanonaphthalene can be synthesized through several methods. One common approach involves the nitration of naphthalene followed by reduction and subsequent cyanation. The nitration step introduces a nitro group, which is then reduced to an amino group.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of high-pressure reactors and catalysts to optimize yield and purity. The process typically includes steps such as catalytic hydrogenation and the use of cyanating agents under controlled conditions to ensure the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-6-cyanonaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Amino-6-cyanonaphthalene has numerous applications in scientific research:

Comparison with Similar Compounds

  • 1-Amino-5-cyanonaphthalene
  • 1-Amino-7-cyanonaphthalene
  • 2-Amino-6-cyanonaphthalene

Comparison: 1-Amino-6-cyanonaphthalene is unique due to the specific positioning of the amino and cyano groups on the naphthalene ring. This positioning influences its chemical reactivity and the types of reactions it can undergo. Compared to its isomers, this compound may exhibit different physical properties, such as melting point and solubility, as well as distinct biological activities .

Properties

IUPAC Name

5-aminonaphthalene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c12-7-8-4-5-10-9(6-8)2-1-3-11(10)13/h1-6H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCQQTJNDIPSKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C#N)C(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70562928
Record name 5-Aminonaphthalene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73399-92-5
Record name 5-Aminonaphthalene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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